molecular formula C12H11Cl2N5O2 B11982490 1-(3,4-Dichlorophenyl)-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea CAS No. 302913-55-9

1-(3,4-Dichlorophenyl)-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea

Cat. No.: B11982490
CAS No.: 302913-55-9
M. Wt: 328.15 g/mol
InChI Key: XHGQRBTWNAWRFY-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are often used in various applications, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring both a dichlorophenyl and a triazinyl group, suggests potential for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea typically involves the reaction of 3,4-dichloroaniline with 4-methoxy-6-methyl-1,3,5-triazine-2-isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. Catalysts and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction could produce dichloroaniline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and herbicidal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea involves its interaction with specific molecular targets. The dichlorophenyl group may interact with enzymes or receptors, while the triazinyl group can modulate the compound’s overall activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)urea: Similar structure but lacks the triazinyl group.

    1-(3,4-Dichlorophenyl)-3-(4-methyl-1,3,5-triazin-2-yl)urea: Similar structure but lacks the methoxy group.

Uniqueness

1-(3,4-Dichlorophenyl)-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea is unique due to the presence of both the dichlorophenyl and triazinyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

302913-55-9

Molecular Formula

C12H11Cl2N5O2

Molecular Weight

328.15 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea

InChI

InChI=1S/C12H11Cl2N5O2/c1-6-15-10(19-12(16-6)21-2)18-11(20)17-7-3-4-8(13)9(14)5-7/h3-5H,1-2H3,(H2,15,16,17,18,19,20)

InChI Key

XHGQRBTWNAWRFY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=N1)OC)NC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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